2-(2-Methoxy-benzyl)-piperidine is a compound that belongs to the class of piperidine derivatives, which are notable for their diverse biological activities and applications in medicinal chemistry. This compound features a piperidine ring substituted with a methoxy-benzyl group, making it potentially interesting for various pharmaceutical applications.
The synthesis and study of 2-(2-Methoxy-benzyl)-piperidine can be traced back to various research articles focusing on piperidine derivatives and their biological activities. Notably, the synthesis methodologies and biological evaluations of related compounds have been documented in scientific literature, providing insights into their properties and potential uses.
The synthesis of 2-(2-Methoxy-benzyl)-piperidine typically involves several steps, including the formation of the piperidine ring and subsequent substitution reactions. A common approach is the reaction of 2-methoxybenzyl halides with piperidine under basic conditions.
The molecular structure of 2-(2-Methoxy-benzyl)-piperidine can be represented as follows:
The structure features a six-membered piperidine ring with a methoxy-benzyl substituent at one of its positions, contributing to its potential reactivity and biological activity.
2-(2-Methoxy-benzyl)-piperidine can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 2-(2-Methoxy-benzyl)-piperidine often involves interactions with biological targets such as receptors or enzymes.
Research has shown that similar piperidine derivatives exhibit varied pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective activities.
The molecular scaffold 2-(2-methoxy-benzyl)-piperidine exemplifies the strategic integration of privileged structures in rational drug design. Characterized by a piperidine ring tethered to a ortho-methoxy-substituted benzyl group, this compound serves as a versatile template for neuroactive and anticancer agents. Its chemical signature—represented by the SMILES string COC1=C(C=CC=C1)CC2CNCCC2
and InChIKey QUMLOVQFWVLNPX-UHFFFAOYSA-N
—enables precise target engagement while maintaining synthetic accessibility [2] [6]. The absence of chiral centers in its core structure simplifies development, avoiding stereochemical complications during manufacturing and biological evaluation [1] . This section deconstructs the pharmacophoric elements underpinning its broad utility.
Piperidine ranks among the most prevalent nitrogen heterocycles in FDA-approved drugs, featuring in >20 therapeutic classes. Its saturated six-membered ring provides conformational flexibility and optimal spatial orientation for target binding. Key pharmacological advantages include: - Metabolic stability: The alicyclic amine resists oxidative degradation more effectively than piperazine, enhancing pharmacokinetic profiles [1] [9]. - Bioisosteric versatility: Piperidine serves as a carbonyl-containing bioisostere for piperazine, enabling hydrogen-bond interactions with biological targets like serotonin and dopamine receptors [1] . - Synthetic tractability: Commercial availability of precursors like isonipecotic acid facilitates diverse derivatization routes (e.g., Friedel-Crafts acylation, reductive amination) [1] [8].
Table 1: Therapeutic Applications of Representative Piperidine-Based Pharmaceuticals | Drug Name | Chemical Structure | Primary Therapeutic Use | |------------------------|--------------------------------------------|-----------------------------------| | Donepezil | N-benzylpiperidine derivative | Alzheimer’s disease (AChE inhibitor) | | Ketanserin | 4-(p-Fluorobenzoyl)piperidine | Antihypertensive (5-HT₂ₐ antagonist) | | Melperone | 4-fluorophenyl piperidine | Antipsychotic | | CP-99,994 | 2-(2-methoxybenzyl)piperidine derivative | Neurokinin-1 (NK1) antagonist | Sources: [1] [3] [9]
The 2-methoxybenzyl moiety profoundly modulates the physicochemical and target-binding properties of piperidine scaffolds: - Electronic effects: The methoxy group’s electron-donating character enhances aromatic ring electron density, strengthening π-π stacking with receptor tyrosine residues. Ortho-substitution induces steric constraints favoring selective receptor conformations [3] [6]. - Lipophilicity optimization: The logP contribution (~2.1) from the benzyl group improves blood-brain barrier (BBB) penetration, critical for CNS-targeted agents. Fluorinated variants (e.g., 4-(5-fluoro-2-methoxybenzyl)piperidine, CAS 955314-86-0) further enhance bioavailability [5] [8]. - Pharmacophore integration: In multitarget ligands like donepezil hybrids, the o-methoxybenzyl group augments acetylcholinesterase (AChE) inhibition via peripheral site interactions while maintaining NMDA receptor affinity [3]. Molecular hybridization strategies exploit this moiety to conjugate neuroprotective (piperidine) and anti-inflammatory (arylhydrazone) pharmacophores [3].
Table 2: Impact of Benzyl Substituents on Pharmacological Properties of Piperidine Derivatives | Substituent Pattern | Example CAS# | Biological Activity | Key Effects | |--------------------------|---------------------|------------------------------------------|---------------------------------------------| | 2-Methoxybenzyl | 955314-86-0 | Sigma-1 receptor antagonism (Kᵢ = 1.14 nM) | Optimal CNS penetration, high σ1 affinity | | 5-Fluoro-2-methoxybenzyl | 955314-86-0 | NK1 antagonism | Enhanced metabolic stability, anti-emetic | | Unsubstituted benzyl | 897094-26-7 | AChE inhibition | Moderate activity, requires structural optimization | Sources: [3] [5] [7]
The therapeutic exploration of 2-(2-methoxybenzyl)-piperidine derivatives originated from three key developments: - Antipsychotic pharmacophore evolution: Early neuroleptics like ketanserin incorporated 4-benzoylpiperidine to achieve potent 5-HT₂A antagonism. This validated piperidine as a privileged scaffold for neuropsychiatric drug discovery [1] . Structural simplification efforts replaced the ketone linker with methylene bridges, yielding derivatives like 2-(2-methoxybenzyl)-piperidine with retained receptor affinity [6] [7]. - NK1 receptor antagonist development: The 1990s discovery of CP-99,994 (incorporating 2-methoxybenzyl-piperidine) demonstrated high NK1 receptor affinity (IC₅₀ < 1 nM). This established the moiety’s utility in blocking substance P-mediated emesis and depression [10]. Clinical proof-of-concept with aprepitant confirmed therapeutic viability [10]. - Multitarget drug design paradigms: Hybridization strategies merged the N-benzylpiperidine motif of AChE inhibitors (e.g., donepezil) with o-methoxyaryl hydrazones to create anti-Alzheimer agents targeting amyloid pathology, cholinergic deficits, and neuroinflammation simultaneously [3].
Table 3: Key Milestones in 2-(2-Methoxybenzyl)-piperidine Drug Discovery | Year | Development | Therapeutic Significance | |----------|---------------------------------------------------|--------------------------------------------------| | 1987 | Ketanserin approval | Validated benzylpiperidine for CNS targeting | | 1993 | Synthesis of CP-99,994 | Demonstrated anti-emetic/antidepressant efficacy | | 2002 | Spiropiperidines as σ1 ligands (Kᵢ ~1 nM) | Confirmed role in neuropsychiatric disorders | | 2018 | Donepezil-arylhydrazone hybrids | Pioneered multitarget anti-Alzheimer agents | Sources: [1] [3] [7]
Contemporary research exploits this scaffold in proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, leveraging its synthetic versatility for novel therapeutic modalities [9]. The continued evolution of this structural motif underscores its enduring value in medicinal chemistry innovation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7